Introduction: Defining N,N-Diethyl-2-phenylacetamide (DEPA)
Introduction: Defining N,N-Diethyl-2-phenylacetamide (DEPA)
An In-depth Technical Guide to the Chemical Properties of N,N-Diethyl-2-phenylacetamide
N,N-Diethyl-2-phenylacetamide, commonly referred to by the acronym DEPA, is a substituted amide with significant interest in the fields of chemical synthesis and drug development.[1] Identified by its CAS Registry Number 2431-96-1, this compound has garnered attention primarily as a broad-spectrum insect repellent, presenting a viable alternative to the more widely known N,N-Diethyl-meta-toluamide (DEET).[1][2][3] Its efficacy against a range of hematophagous arthropods, including mosquitoes, ticks, and flies, makes it a critical subject of study for personal protective measures against vector-borne diseases.[4][5][6]
This guide provides a comprehensive overview of the core chemical properties of DEPA, designed for researchers, chemists, and formulation scientists. We will delve into its synthesis, detailed physicochemical characteristics, spectroscopic signature, key applications, and essential safety protocols. The narrative is structured to provide not just data, but also the scientific rationale behind the experimental methodologies, ensuring a deeper understanding of the compound's behavior and handling.
Physicochemical and Structural Characteristics
The fundamental identity of DEPA is established by its molecular structure and resulting physical properties. These constants are critical for its purification, formulation, and quality control.
Table 1: Core Physicochemical Properties of N,N-Diethyl-2-phenylacetamide
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 2431-96-1 | [2][3] |
| Molecular Formula | C₁₂H₁₇NO | [2][3][7] |
| Molecular Weight | 191.27 g/mol | [2][7] |
| Appearance | Colorless to Yellow Liquid, Semi-Solid, or Solid | |
| Melting Point | 57-59 °C / 84-86 °C | [3][8] |
| Boiling Point | 143 °C @ 8 Torr; 169-171 °C @ 18 mm Hg | [3][8] |
| Density | 0.992 - 1.014 g/cm³ at 25 °C | [3][] |
| Refractive Index | n20/D 1.522 (lit.) | [5][8] |
| Water Solubility | >28.7 µg/mL | [7][10] |
| Synonyms | DEPA, N,N-Diethylbenzeneacetamide, Phenyl-N,N-diethylacetamide |[2][3] |
Note on Melting Point Discrepancy: The variation in the reported melting point may be attributed to differences in purity or the presence of different polymorphic forms. The compound's tendency to exist as a semi-solid at ambient temperatures can also influence this measurement.
Synthesis of N,N-Diethyl-2-phenylacetamide: A Modern Approach
The synthesis of amides is a cornerstone of organic chemistry. While classical methods for preparing DEPA involve converting phenylacetic acid to its acid chloride using harsh reagents like thionyl chloride followed by amination, modern approaches offer higher yields and improved safety profiles.[11] A particularly efficient one-pot process avoids the isolation of reactive intermediates.[11]
Rationale for Method Selection
The chosen method, reacting phenylacetic acid directly with N,N-diethyl carbamoyl chloride, is advantageous for several reasons. It operates under mild conditions (room temperature), proceeds rapidly, and eliminates the need for hazardous chlorinating agents.[11] The use of 1-methylimidazole as an organic tertiary base catalyst is key to the reaction's efficiency, driving the formation of the amide bond with high purity and yield.[11]
Detailed Experimental Protocol: One-Pot Synthesis
-
Reaction Setup: In a 1-liter two-necked round-bottom flask equipped with a magnetic stirrer and an air condenser, combine 136 g (1 Mole) of phenylacetic acid and 136 g (1 Mole) of N,N-diethyl carbamoyl chloride.[11]
-
Catalyst Addition: Using a pressure-equalizing funnel, add 98 g (1.2 Mole) of 1-methylimidazole to the reaction mixture at room temperature.[11]
-
Reaction: Stir the mixture constantly for 30 minutes at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[11]
-
Workup: Upon completion, add 250 mL of water to the flask and transfer the contents to a separatory funnel. The organic and aqueous layers will separate.[11]
-
Purification: Isolate the organic layer. The final product, a pure and colorless N,N-diethyl-2-phenylacetamide, is obtained via vacuum distillation.[11] This process typically yields the product in high purity (>99.5%) and with a yield of approximately 98%.[11]
Caption: One-Pot Synthesis Workflow for DEPA.
Spectroscopic Characterization: A Self-Validating System
Confirming the identity and purity of a synthesized compound is paramount. A combination of spectroscopic techniques provides a robust, self-validating system to elucidate the molecular structure. While actual spectra are instrument-dependent, the expected data for DEPA are well-defined.
General Protocol for Spectroscopic Analysis
A standardized workflow ensures reliable and reproducible results. This process validates the outcome of the synthesis, confirming that the target molecule has been produced.
Caption: General Workflow for Spectroscopic Validation.
Expected Spectroscopic Data
The structural features of DEPA give rise to a predictable spectroscopic signature.
-
¹H NMR Spectroscopy: In a solvent like CDCl₃, the proton NMR spectrum is expected to show a triplet and a quartet corresponding to the two ethyl groups, a singlet for the benzylic methylene (CH₂) protons adjacent to the phenyl group, and a multiplet in the aromatic region for the five phenyl protons.[7]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the methyl and methylene carbons of the ethyl groups, the benzylic carbon, the carbonyl carbon (C=O), and the unique carbons of the phenyl ring.[7]
-
Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry will show a molecular ion [M⁺] peak corresponding to the molecular weight of 191.27.[7] Fragmentation patterns would include characteristic losses of ethyl and other fragments.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band around 1640-1650 cm⁻¹, which is characteristic of the C=O stretch in a tertiary amide. Other significant peaks will correspond to C-H bonds of the aromatic and aliphatic groups.
Table 2: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for DEPA
| Moiety | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Ethyl -CH₃ | ~1.1 (triplet) | ~13-15 |
| Ethyl -CH₂- | ~3.3 (quartet) | ~40-43 |
| Benzylic -CH₂- | ~3.6 (singlet) | ~42 |
| Aromatic C-H | ~7.2-7.4 (multiplet) | ~126-130 |
| Aromatic C (quaternary) | - | ~135 |
| Amide C=O | - | ~171 |
Note: Predicted values are estimates. Actual shifts may vary based on solvent and instrument calibration.
Applications and Pharmacological Profile
DEPA's primary application is as an active ingredient in insect repellents.[10] Extensive studies have demonstrated its broad-spectrum efficacy, which is comparable to, and in some cases exceeds, that of other commercial repellents like Dimethylphthalate (DMP).[1]
-
Mechanism of Action: Like DEET, DEPA is believed to exert its repellent effects by interfering with the olfactory systems of insects. It interacts with odorant receptors (Ors) and gustatory receptors (GRs), effectively masking the chemical cues that insects use to locate a host.[4][5]
-
Comparative Efficacy: Field and laboratory tests have shown no significant difference in repellency between DEPA and DEET against various species of mosquitoes and black flies at similar concentrations.[1] This positions DEPA as a critical compound, especially in regions where the precursors for DEET synthesis may be unavailable.[1]
-
Industrial Use: Beyond its role as a repellent, DEPA has been utilized as a plasticizer in specific biotechnological applications, such as enhancing the enzymatic surface hydrolysis of poly(ethylene terephthalate) (PET) films by lipases and cutinases.[]
Safety, Handling, and Toxicology
Proper handling of N,N-Diethyl-2-phenylacetamide is essential to ensure laboratory safety. The compound is classified as harmful and requires appropriate personal protective equipment (PPE).[12]
GHS Hazard Information:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning / Danger[7]
-
Hazard Statements:
Handling and Storage Recommendations
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[13][14]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[12][13] For procedures that may generate aerosols or vapors, respiratory protection may be necessary.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials and sources of ignition.[13]
Toxicological Data
Toxicological studies are crucial for assessing the risk associated with exposure.
Table 3: Acute Toxicity Data for N,N-Diethyl-2-phenylacetamide
| Test Type | Route of Exposure | Species | Dose / Duration | Source(s) |
|---|---|---|---|---|
| LD₅₀ | Oral | Rat | 825 mg/kg | [15] |
| LD₅₀ | Oral | Mouse | 900 mg/kg | [15] |
| LD₅₀ | Dermal | Rat | 1749 mg/kg | [15] |
| LC₅₀ | Inhalation | Rat | 1375 mg/m³ / 4H |[15] |
These data indicate that DEPA has moderate acute toxicity if ingested or absorbed through the skin, and is highly toxic if inhaled.[12][15] Local application for repellent use is considered safe and does not cause significant toxic manifestation.[6]
Conclusion
N,N-Diethyl-2-phenylacetamide is a compound of significant scientific and commercial interest. Its chemical properties, from its efficient synthesis to its well-defined spectroscopic profile, make it an accessible target for research and development. As a proven broad-spectrum insect repellent with efficacy comparable to DEET, DEPA represents a vital tool in the formulation of personal protective products. Adherence to established safety and handling protocols is essential for its responsible use in a professional research environment. This guide provides the foundational technical knowledge required to work with, understand, and innovate with this versatile molecule.
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